molecular formula C8H8N2O B112118 4-Amino-3-methoxybenzonitrile CAS No. 177476-76-5

4-Amino-3-methoxybenzonitrile

Cat. No.: B112118
CAS No.: 177476-76-5
M. Wt: 148.16 g/mol
InChI Key: SCXGWOFGMVEUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an amino group at the fourth position and a methoxy group at the third position on the benzene ring

Scientific Research Applications

4-Amino-3-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methoxybenzonitrile is not explicitly mentioned in the literature. It’s important to note that the mechanism of action would depend on the specific context in which this compound is used .

Safety and Hazards

The safety information for 4-Amino-3-methoxybenzonitrile indicates that it may be harmful if swallowed or inhaled, and it may cause skin and eye irritation . The compound is labeled with the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, H332, and H335 .

Future Directions

While specific future directions for 4-Amino-3-methoxybenzonitrile are not available, compounds like this are often subjects of research in medicinal chemistry, materials science, and other fields. They can serve as building blocks for more complex molecules or be studied for their potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxybenzonitrile typically involves the nitration of 3-methoxybenzonitrile followed by reduction. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: 4-Nitro-3-methoxybenzonitrile.

    Reduction: 4-Amino-3-methoxybenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    3-Amino-4-methoxybenzonitrile: Similar structure but with the positions of the amino and methoxy groups reversed.

    4-Amino-3-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 4-Amino-3-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted synthesis and applications .

Properties

IUPAC Name

4-amino-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGWOFGMVEUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473421
Record name 4-Amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177476-76-5
Record name 4-Amino-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the suspension of 3-methoxy-4-nitrobenzonitrile (11.4 g, 64 mmol) in ethyl acetate (60 mL) was added 10% Pd/C (1 g). The reaction mixture was vigorously shaken in a Parr under an atmosphere of hydrogen (50 psi) at room temperature for 45 min. The mixture was filtered through a short pad of celite, and the filtrate was concentrated to give 4-amino-3-methoxy-benzonitrile as a yellow oil, which solidified at stand (9.5 g, 95%)
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-3-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-3-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-3-methoxybenzonitrile
Reactant of Route 5
4-Amino-3-methoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-3-methoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.